2-(1-Methyl-1H-indol-3-yl)-ethanol
Overview
Description
Synthesis Analysis
The compound can be synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another method, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular formula of “2-(1-Methyl-1H-indol-3-yl)-ethanol” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Facilitation in Synthesis of Complex Molecules : 2-(1-Methyl-1H-indol-3-yl)-ethanol plays a role in the synthesis of complex organic compounds. It has been utilized in domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and indole, leading to the formation of functionalized indol-3-yl acrylates (Zhang, Sun, & Yan, 2012).
Analysis of Thermodynamic Properties : Studies on this compound include calorimetric and computational investigations, which help in understanding its thermodynamic properties like enthalpy of formation (Carvalho, Amaral, Morais, & Silva, 2019).
Role in Eco-Friendly Syntheses : This compound is involved in environmentally benign syntheses, like the production of bis(indol-3-yl)indolin-2-ones and acenaphthylen-1(2H)-one derivatives, emphasizing eco-friendliness and high atom-economy (Brahmachari & Banerjee, 2014).
Chirality and Stereochemistry Studies : The synthesis and enantiomeric separation of this compound have been explored, providing insights into its stereochemical properties (Frydenvang et al., 2004).
Applications in Organic Chemistry
Catalysis and Reaction Medium : It's used as a reaction medium and catalyst in Knoevenagel condensation, demonstrating its versatility in organic synthesis processes (Venkatanarayana & Dubey, 2012).
Role in Organometallic Chemistry : The compound has applications in the preparation of carbene complexes in organometallic chemistry, highlighting its utility in creating complex metal-organic structures (Tollari et al., 2000).
Pharmacological and Biological Research
Investigation of Biological Activities : Research includes synthesizing and characterizing pyrazole derivatives containing 1H-indol for biological activity evaluation, indicating potential medicinal applications (Swarnkar, Ameta, & Vyas, 2014).
Exploration in Agricultural Chemistry : The compound is involved in the synthesis of triazolyl ethanols, significant in agricultural and medicinal chemistry for their herbicidal and antifungal activities (Lassalas et al., 2017).
Advanced Material and Analytical Studies
- Photophysical Studies for Fluorescent Probes : Research into new fluorescent indole derivatives for interaction with fluoride anions implies its potential use in developing sensitive fluorescent probes (Pereira et al., 2010).
Mechanism of Action
Target of Action
It’s structurally similar to other indole derivatives, which have been found to interact with various targets such as the histone acetyltransferase kat2b .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the structural similarity to other indole derivatives, it’s plausible that this compound could affect pathways related to cell division and growth, given the known effects of similar compounds on tubulin polymerization .
Result of Action
Based on the known effects of similar indole derivatives, it’s plausible that this compound could induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Safety and Hazards
Future Directions
The compound and its derivatives have shown potential in various fields, including medicine, pharmacology, and neuroscience. They have been used in the synthesis of novel compounds with potential applications in inhibiting tubulin polymerization , and as antioxidant agents . Future research could focus on exploring these potentials further.
Biochemical Analysis
Biochemical Properties
It is known that indoles, the core structure of this compound, play a significant role in biochemical reactions . Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Molecular Mechanism
Indole derivatives have been found to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that indole derivatives can be synthesized rapidly, with total reaction times under 30 minutes . This suggests that 2-(1-Methyl-1H-indol-3-yl)-ethanol could potentially be used in time-sensitive applications.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCATDJGVMANRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482276 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2532-74-3 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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